molecular formula C13H19Cl B8529695 2,4,6-Triethylbenzyl chloride

2,4,6-Triethylbenzyl chloride

Cat. No. B8529695
M. Wt: 210.74 g/mol
InChI Key: NXWILBDICKPUGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Triethylbenzyl chloride is a useful research compound. Its molecular formula is C13H19Cl and its molecular weight is 210.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4,6-Triethylbenzyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,6-Triethylbenzyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2,4,6-Triethylbenzyl chloride

Molecular Formula

C13H19Cl

Molecular Weight

210.74 g/mol

IUPAC Name

2-(chloromethyl)-1,3,5-triethylbenzene

InChI

InChI=1S/C13H19Cl/c1-4-10-7-11(5-2)13(9-14)12(6-3)8-10/h7-8H,4-6,9H2,1-3H3

InChI Key

NXWILBDICKPUGG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C(=C1)CC)CCl)CC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 81.1 g of 1,3,5-triethylbenzene, 60.4 g of chloromethyl methyl ether and 6.0 g of acetic acid was stirred in a sealed tube at 120° C. for 7 hours. The reaction mixture was poured into 500 ml of water and extracted with hexane. The organic layer was washed with an aqueous sodium bicarbonate solution, dried over anhydrous magnesium sulfate and then concentrated. The residue was distilled under reduced pressure to obtain 68.07 g of 2,4,6-triethylbenzyl chloride. Boiling point: 88 to 98° C. (0.18 kPa).
Quantity
81.1 g
Type
reactant
Reaction Step One
Quantity
60.4 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.